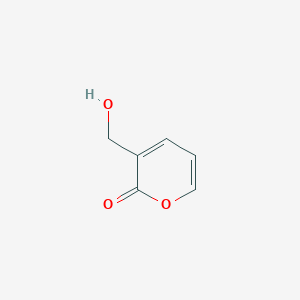
8-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol is a chemical compound belonging to the benzazepine class. This compound is known for its significant pharmacological properties, particularly its role as a dopamine receptor antagonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzylamine and 2-chlorobenzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 3-methylbenzylamine with 2-chlorobenzaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a reducing agent, such as sodium borohydride, to form the tetrahydrobenzazepine ring.
Chlorination: The final step involves the chlorination of the tetrahydrobenzazepine ring to introduce the chlorine atom at the 8th position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone derivative.
Reduction: The compound can undergo reduction reactions to modify the tetrahydrobenzazepine ring.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: The major product is the ketone derivative of the compound.
Reduction: The major products are the reduced forms of the tetrahydrobenzazepine ring.
Substitution: The major products are the substituted derivatives of the compound.
Scientific Research Applications
8-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzazepine derivatives.
Biology: The compound is studied for its interactions with various biological targets, including dopamine receptors.
Medicine: It has potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as schizophrenia and Parkinson’s disease.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 8-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol involves its interaction with dopamine receptors. The compound acts as a dopamine receptor antagonist, blocking the binding of dopamine to its receptors. This inhibition of dopamine signaling can modulate various neurological pathways and has therapeutic implications for disorders characterized by dysregulated dopamine activity.
Comparison with Similar Compounds
Similar Compounds
SCH 23390: A well-known dopamine D1 receptor antagonist with a similar benzazepine structure.
SKF 38393: Another dopamine receptor ligand with structural similarities to 8-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol.
Iodo-SCH 23390: A derivative of SCH 23390 with an iodine atom instead of chlorine.
Uniqueness
This compound is unique due to its specific substitution pattern and its potent activity as a dopamine receptor antagonist. Its structural modifications confer distinct pharmacological properties, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
138355-27-8 |
|---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
7-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol |
InChI |
InChI=1S/C11H14ClNO/c1-13-4-2-8-6-10(12)11(14)7-9(8)3-5-13/h6-7,14H,2-5H2,1H3 |
InChI Key |
KUIFDRGVGCKHAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2CC1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)
![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)

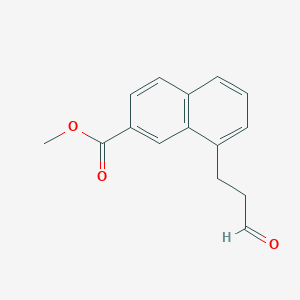
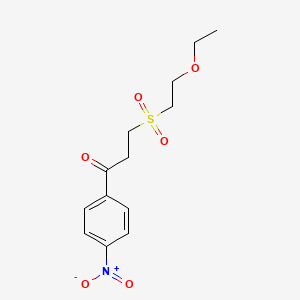
![2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol)](/img/structure/B14284885.png)
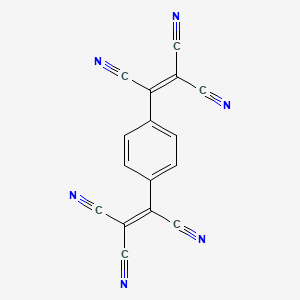
![2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate](/img/structure/B14284896.png)
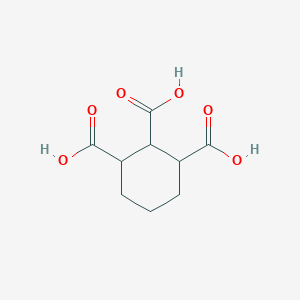
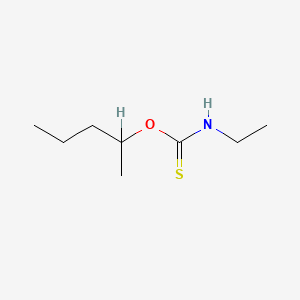
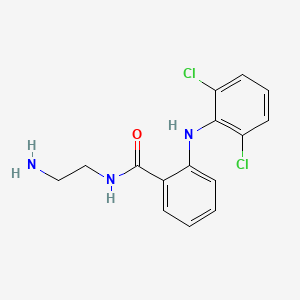
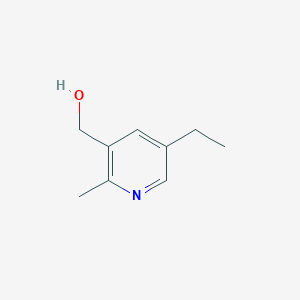
![Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate](/img/structure/B14284912.png)
